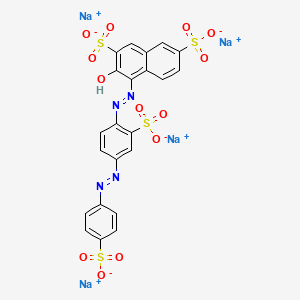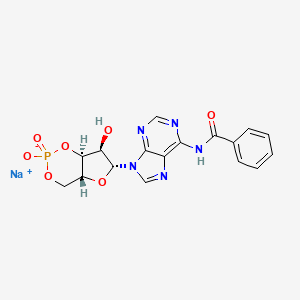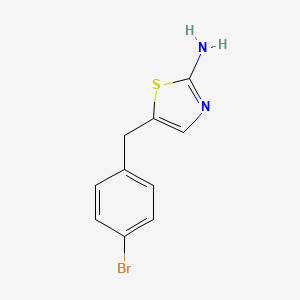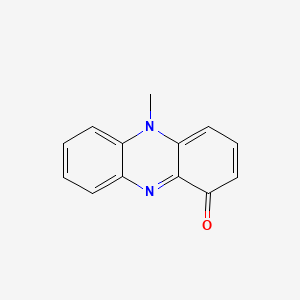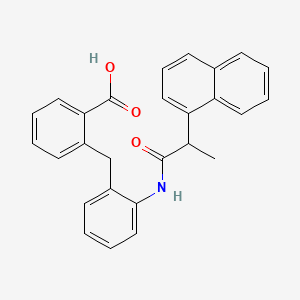
Ono-AE2-227
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ono-AE2-227 is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the GPR56 receptor, which is involved in regulating various physiological processes.
Applications De Recherche Scientifique
Role in Intestinal Tumorigenesis
Ono-AE2-227 has been identified as a prostaglandin E receptor subtype EP4-selective antagonist. Research indicates its significant role in suppressing the formation of intestinal polyps in adenomatous polyposis coli gene-deficient mice. This highlights its potential in chemoprevention of colon carcinogenesis. Studies have shown that Ono-AE2-227, in combination with another antagonist (ONO‐8711), can additively reduce the mean area and number of intestinal polyps, suggesting separate intrinsic roles for EP1 and EP4 in polyp formation (Kitamura et al., 2003).
Involvement in Colon Carcinogenesis
Further studies confirm the involvement of the prostaglandin E2 (PGE2) receptor, specifically EP4, in colon carcinogenesis. Research using knockout mice and the EP4-selective antagonist Ono-AE2-227 showed a decrease in the formation of aberrant crypt foci and intestinal polyps. This supports the idea that PGE2 contributes to colon carcinogenesis through actions mediated by EP1 and EP4 receptors (Mutoh et al., 2002).
Propriétés
Numéro CAS |
357605-73-3 |
|---|---|
Nom du produit |
Ono-AE2-227 |
Formule moléculaire |
C27H23NO3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31) |
Clé InChI |
BLJLWFKNTKAUDA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Synonymes |
2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)
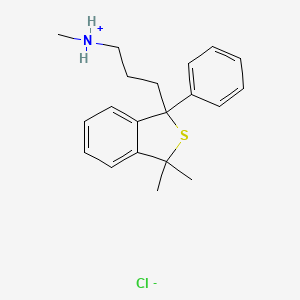
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
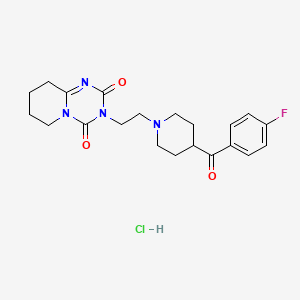
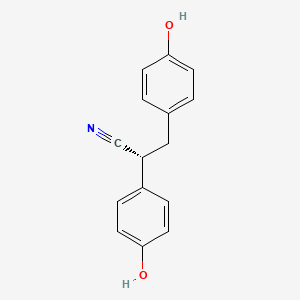
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
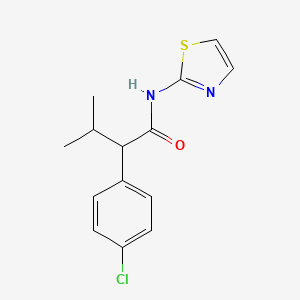
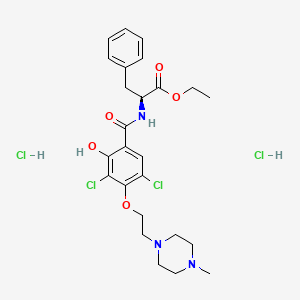
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
